molecular formula C10H14 B3029129 1,5-Decadiyne CAS No. 53963-03-4

1,5-Decadiyne

Cat. No.: B3029129
CAS No.: 53963-03-4
M. Wt: 134.22 g/mol
InChI Key: IWIDILFDSIIOSB-UHFFFAOYSA-N
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Description

1,5-Decadiyne: is an organic compound with the molecular formula C10H14 It is a member of the alkyne family, characterized by the presence of two triple bonds in its structuredec-1,5-diyne . It is a linear molecule with a distinctive structure that makes it an interesting subject for various chemical studies and applications.

Scientific Research Applications

1,5-Decadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of alkyne chemistry.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Safety and Hazards

1,5-Decadiyne is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Decadiyne can be synthesized through various methods. One common method involves the coupling of terminal alkynes. For instance, the reaction between 1-bromo-1,3-decadiyne and acetylene in the presence of a palladium catalyst can yield this compound . Another method involves the use of N-bromosuccinimide and silver nitrate to brominate 1,3-decadiyne, followed by coupling with an appropriate alkyne .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,5-Decadiyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated products.

    Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the conditions and reagents used.

    Substitution: The compound can participate in substitution reactions, where one or both of the hydrogen atoms on the terminal carbons are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1,5-decadiyne involves its ability to participate in various chemical reactions due to the presence of two triple bonds. These triple bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

  • 1,7-Octadiyne
  • 1,8-Nonadiyne
  • 1,9-Decadiene

Comparison: 1,5-Decadiyne is unique due to its specific structure with two triple bonds at the 1 and 5 positions. This structure imparts distinct chemical properties, making it more reactive in certain types of reactions compared to similar compounds like 1,7-octadiyne and 1,8-nonadiyne, which have different positions for their triple bonds. Additionally, 1,9-decadiene, which contains double bonds instead of triple bonds, exhibits different reactivity and applications.

Properties

IUPAC Name

deca-1,5-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDILFDSIIOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068895
Record name 1,5-Decadiyne
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Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53963-03-4, 929-53-3
Record name 1,5-Decadiyne
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Record name 1,4-Decadiyne
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Record name 1,5-Decadiyne
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Record name 1,5-Decadiyne
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Record name 1,5-Decadiyne
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Synthesis routes and methods

Procedure details

Wang iodopolystyrene (100 mg), synthesized as described in Example 1, was dissolved in a solvent mixture of DMF/distilled water/TEA (9:1:1) (5 mL) and allowed to swell for 30 minutes at room temperature. 1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension. Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added and the suspension was stirred under argon atmosphere for 30 minutes. Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly. The reaction mixture was heated to 80° C. and agitated at that temperature under an argon atmosphere for 16 hours and allowed to cool to room temperature. When the mixture had reached room temperature, a saturated solution of ammonium acetate (5 mL) was added and the mixture agitated at room temperature for 30 minutes. DME (5 mL) was added and the mixture was agitated for an additional 30 minutes, transferred to a fritted filter funnel and washed sequentially with distilled water, DMF, distilled water, 2 N HCl, distilled water, DMF, distilled water, methanol, DCM and methanol (50 mL of each which was allowed to equilibrate for 10 minutes between washes). The product was dried under vacuum to produce a tagged bead containing only one Raman active acetylene tag.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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